

malonamide crystal structure and hydrogen bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Malonamide**

Cat. No.: **B141969**

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of **Malonamide**

Introduction

Malonamide ($C_3H_6N_2O_2$), the diamide of malonic acid, is a fundamental organic molecule that serves as a valuable model system for studying intermolecular interactions, particularly hydrogen bonding, in crystalline solids.^[1] Its derivatives have garnered significant attention for their applications in medicinal chemistry and materials science, acting as peptide mimics, anticancer agents, and extractants for rare-earth elements.^{[1][2][3]} The structural landscape of **malonamide** is characterized by its polymorphism, with monoclinic, tetragonal, and orthorhombic forms having been identified.^[4] This guide provides a comprehensive technical overview of the crystal structures and intricate hydrogen-bonding networks of these **malonamide** polymorphs, synthesizing data from key crystallographic studies.

Crystallographic Data of Malonamide Polymorphs

The crystalline form of **malonamide** is highly dependent on the crystallization conditions. To date, three distinct polymorphs have been structurally characterized. The monoclinic form was the first to be identified, followed by the discovery of tetragonal and orthorhombic variants.^{[5][6]} A summary of their crystallographic data is presented below.

Parameter	Monoclinic Polymorph	Tetragonal Polymorph[7]	Orthorhombic Polymorph[8]
Formula	$C_3H_6N_2O_2$	$C_3H_6N_2O_2$	$C_3H_6N_2O_2$
Molar Mass (g/mol)	102.10	102.10	102.10
Crystal System	Monoclinic	Tetragonal	Orthorhombic
Space Group	$P2_1/c$	$P4_32_12$	$C222_1$
a (Å)	13.07	5.3140 (3)	7.9100 (4)
b (Å)	9.45	5.3140 (3)	8.8753 (5)
c (Å)	8.04	15.5360 (12)	12.8712 (7)
α (°)	90	90	90
β (°)	73.0	90	90
γ (°)	90	90	90
Volume (Å ³)	949.6	438.71 (5)	904.09 (8)
Z	8	4	8
Molecules per Asymmetric Unit	2	0.5	1
Temperature (K)	Room Temperature	150 (2)	150
Calculated Density (Mg m ⁻³)	Not Reported	1.546	1.496
R-factor	0.05	0.032	0.031

Molecular Conformation and Geometry

In all polymorphs, the **malonamide** molecule adopts a non-planar conformation. The central CCC plane serves as a reference from which the two amide groups are rotated. The degree of this rotation, defined by the dihedral angle between the planes of the two amide groups, is a key conformational parameter that differs significantly across the polymorphs.[5][6]

The monoclinic structure is unique in that it contains two symmetry-unrelated molecules in the asymmetric unit, which have similar dimensions but different orientations in the crystal.[9] In the tetragonal and orthorhombic forms, the molecule possesses crystallographic twofold rotation symmetry, with the axis passing through the central methylene carbon atom (C2).[5][6]

Parameter	Monoclinic Polymorph[9]	Tetragonal Polymorph[5]	Orthorhombic Polymorph[6][8]
Mean C—C distance (Å)	1.507	Not explicitly stated, but in good agreement with monoclinic	1.5178 (13)
Mean C—N distance (Å)	1.334	Not explicitly stated, but in good agreement with monoclinic	1.3257 (14)
Mean C=O distance (Å)	1.253	Not explicitly stated, but in good agreement with monoclinic	1.2420 (13)
Dihedral Angle between Amide Planes (°)	84.8 and 85.3	58.68 (4)	71.90 (4)

Hydrogen Bonding Networks

A defining feature of the **malonamide** crystal structure is its extensive network of intermolecular N—H···O hydrogen bonds. In all known polymorphs, every available amino hydrogen atom participates in hydrogen bonding, and each carbonyl oxygen atom acts as a bifurcated acceptor, receiving two hydrogen bonds.[6][9] This efficient hydrogen bonding scheme results in robust, three-dimensional networks that are responsible for the stability of the crystals.[1][5][6]

Monoclinic Polymorph

The molecules in the monoclinic form are linked by a system of eight distinct N—H···O hydrogen bonds with donor-acceptor distances ranging from 2.89 to 3.14 Å. This complex arrangement

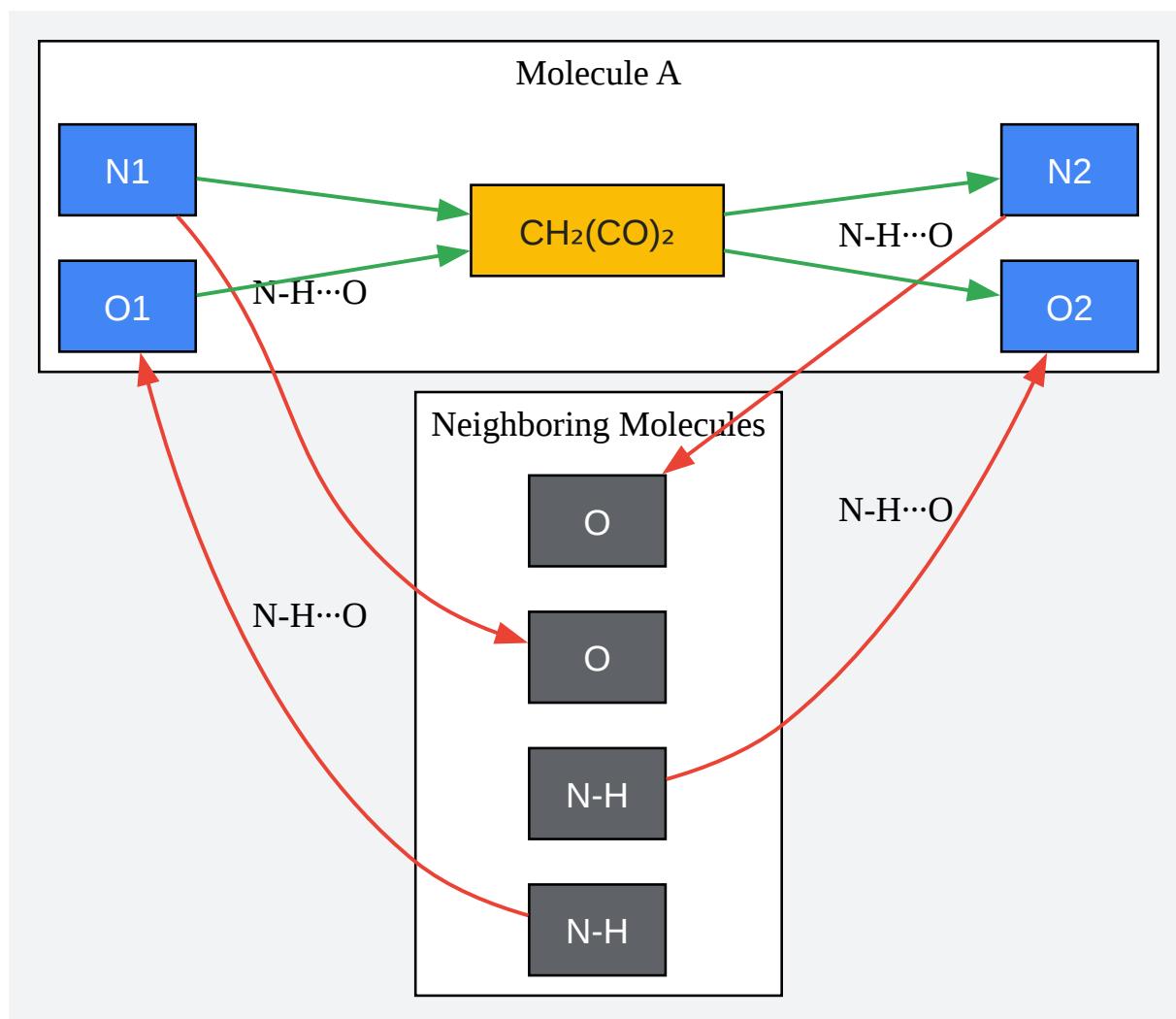
connects the two independent molecules in the asymmetric unit and propagates throughout the crystal to form a dense 3D network.[1]

Tetragonal Polymorph

The tetragonal polymorph features a three-dimensional network built upon a distinct hydrogen-bonding motif.[5] This pattern is described using graph-set notation as an $R^{3_3}(12)$ ring, indicating a ring motif formed by three donors and three acceptors, enclosing 12 atoms.[5][10]

Orthorhombic Polymorph

The hydrogen bonding in the orthorhombic form is characterized by a simpler $R^{4_2}(8)$ motif.[6][8] This involves a ring containing four donors and two acceptors, with a total of 8 atoms in the ring. The crystallographic symmetry of the molecule ensures that this fundamental motif extends into a comprehensive three-dimensional network.[6][8]


A summary of the detailed hydrogen bond geometries for the orthorhombic polymorph is provided below.

Donor (D)— H…Acceptor (A)	D—H (Å)	H…A (Å)	D…A (Å)	D—H…A (°)
N—H…O	0.89 (2)	2.06 (2)	2.9282 (13)	166 (1)
N—H…O	0.85 (2)	2.12 (2)	2.9502 (14)	169 (2)

Data for the
orthorhombic
polymorph.[8]

Visualization of Hydrogen Bonding Motifs

The logical relationships within the hydrogen-bonded networks can be visualized using diagrams.

[Click to download full resolution via product page](#)

Caption: General hydrogen bonding scheme in **malonamide**.

Caption: $\text{R}^{3_3}(12)$ hydrogen bonding motif in tetragonal **malonamide**.

Caption: $\text{R}^{4_2}(8)$ hydrogen bonding motif in orthorhombic **malonamide**.

Experimental Protocols

Monoclinic Polymorph Synthesis and Crystallography

- Crystal Growth: The specific method for crystal growth was not detailed in the publication by Chieh et al. (1970), but typically involves slow evaporation from a suitable solvent.

- Data Collection: The crystal structure was determined using Mo-K α diffractometer data.[9]
- Structure Solution and Refinement: The structure was solved by the symbolic addition procedure and refined by least-squares methods to a final R-factor of 0.05 for 941 observed reflections. Hydrogen atom positions were successfully determined from the data.[9]

Tetragonal and Orthorhombic Polymorph Synthesis and Crystallography

- Crystal Growth: Crystals of the tetragonal and orthorhombic polymorphs were serendipitously obtained from the slow evaporation of an aqueous solution resulting from a reaction between 4,6-dihydroxypyrimidine and Na₂CO₃.[5][6][7] The discovery of the orthorhombic form occurred when attempting to reproduce the tetragonal crystals.[6]
- Data Collection: Single-crystal X-ray diffraction data for both polymorphs were collected at a temperature of 150 K.[7][8]
- Structure Solution and Refinement: For both structures, all hydrogen atoms were located in a difference map and their coordinates were refined freely.[7][8] The final R-factors were 0.032 for the tetragonal form and 0.031 for the orthorhombic form, indicating high-quality structural solutions.[5][8]

Conclusion

Malonamide is a structurally versatile molecule, crystallizing in at least three different polymorphs: monoclinic, tetragonal, and orthorhombic. The primary differentiating features among these forms are the unit cell parameters, space group symmetry, and the specific conformation of the molecule, particularly the dihedral angle between the two amide groups. All polymorphs are stabilized by extensive, three-dimensional N—H \cdots O hydrogen-bonding networks where each carbonyl oxygen accepts two hydrogen bonds. The specific patterns of these networks, described by R³₃(12) and R⁴₂(8) motifs in the tetragonal and orthorhombic forms, respectively, highlight the nuanced ways in which identical molecules can pack to form distinct crystalline solids. This detailed structural understanding is crucial for professionals in drug development and materials science, as polymorphism and hydrogen bonding profoundly influence key physical properties such as solubility, stability, and bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malonamide | 108-13-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of malonamide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [malonamide crystal structure and hydrogen bonding]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141969#malonamide-crystal-structure-and-hydrogen-bonding>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com